molecular formula C18H12ClN5 B8398953 (8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)acetonitrile

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)acetonitrile

Cat. No.: B8398953
M. Wt: 333.8 g/mol
InChI Key: OKWFOVTZQZAELI-UHFFFAOYSA-N
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Description

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C18H12ClN5 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12ClN5

Molecular Weight

333.8 g/mol

IUPAC Name

2-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)acetonitrile

InChI

InChI=1S/C18H12ClN5/c19-13-6-7-15-14(10-13)18(12-4-2-1-3-5-12)21-11-17-23-22-16(8-9-20)24(15)17/h1-7,10H,8,11H2

InChI Key

OKWFOVTZQZAELI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dihydro-7-chloro-5-phenyl-2H-1,4-benzodiazepine-2-thione (5.72 g., 0.02 mole), cyanoacetic acid hydrazide (5.95 g., 0.06 mole) and n-butylalcohol (275 ml.) is refluxed for 7.5 hours with a slow stream of nitrogen bubbling through the mixture. The mixture is then concentrated in vacuo. The resulting residue is suspended in water and extracted with methylene chloride. The extract was dried and concentrated. The residue is chromatographed on silica gel (400 g.) with 2% methanol- 98% CHCl3. The product eluted from the column is crystallized from ethyl acetate-Skellysolve B hexanes to give 2.62 g. of 8-chloro-6-phenyl-4H-s-triazolo[4,3a][1,4]benzodiazepine-1-acetonitrile of melting point 198°-201° C.
Quantity
5.72 g
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5.95 g
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275 mL
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solvent
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[Compound]
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8-chloro-6-phenyl-4H-s-triazolo[4,3a][1,4]benzodiazepine-1-acetonitrile
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In the same manner 1-bromomethyl-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine can be condensed with potassium cyanide in dimethylsulfoxide to give 8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine-1-acetonitrile.
Name
1-bromomethyl-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
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0 (± 1) mol
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